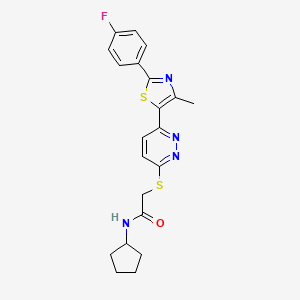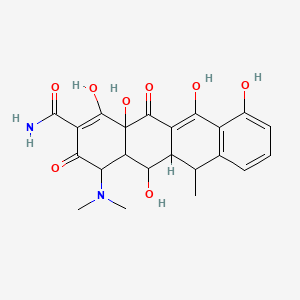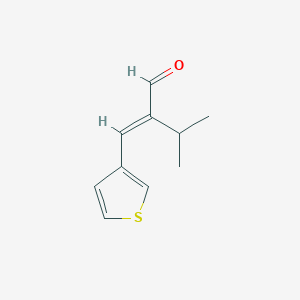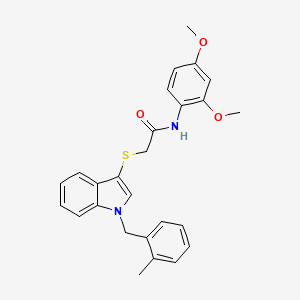![molecular formula C10H10F2O3 B2639398 2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane CAS No. 2411274-52-5](/img/structure/B2639398.png)
2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane” is an organic compound containing an oxirane (epoxide) group, a difluoromethoxy group, and a phenoxy group . The presence of these functional groups suggests that it could be involved in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the three-membered cyclic ether (oxirane), the aromatic ring (phenoxy), and the difluoromethoxy group . The presence of fluorine atoms could potentially influence the compound’s reactivity and physical properties due to their high electronegativity.Chemical Reactions Analysis
The oxirane group is highly reactive and can undergo ring-opening reactions in the presence of nucleophiles or under acidic or basic conditions . The difluoromethoxy and phenoxy groups might also participate in various reactions depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar difluoromethoxy and phenoxy groups could impact its solubility in various solvents .Aplicaciones Científicas De Investigación
Dental Applications : Siloranes, which include compounds with oxirane functionality, are studied for their potential in creating dental composites with low shrinkage/stress. These siloranes demonstrate stability and insolubility in biological fluid simulants, making them suitable for use in the oral environment compared to conventional oxirane-functional monomers (Eick et al., 2006).
Catalytic Hydrogenation : The catalytic hydrogenation of oxirane compounds, including their methyl derivatives, in the presence of aluminium chloride catalysts, leads to the formation of ethanol and propan-1-ol. This study sheds light on the reaction mechanisms and variations in chemical parameters (Kuevi, Atohoun, & Mensah, 2012).
Polymer Synthesis : The synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} involves ring-opening polymerization, indicating potential applications in polymer science and materials engineering (Li Zhan-xiong, 2012).
Chemical Synthesis : In chemical synthesis, oxiranes with carbonyl functional groups can undergo cyclodimerization to form 1,3-dioxolane rings, indicating their utility in synthesizing complex cyclic compounds (Kanoh, Nishimura, Naka, & Motoi, 2002).
Genetic and Biological Research : Studies on oxiranes and siloranes in mammalian cells in vitro revealed their potential to induce gene mutations and chromosomal aberrations, thus contributing to genetic and biological research (Schweikl, Schmalz, & Weinmann, 2004).
Chiral Resolution in Chemistry : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is used as a chiral resolution reagent for α-chiral amines, demonstrating its significance in the field of stereochemistry (Rodríguez-Escrich et al., 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[[3-(difluoromethoxy)phenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c11-10(12)15-8-3-1-2-7(4-8)13-5-9-6-14-9/h1-4,9-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYQGDUOPJDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B2639322.png)
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-6-methylquinoline-3-carbonitrile hydrochloride](/img/structure/B2639323.png)
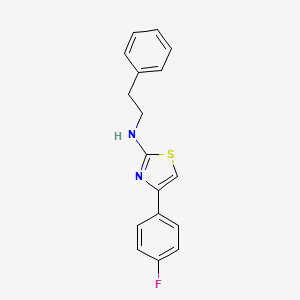
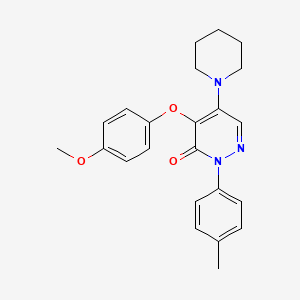
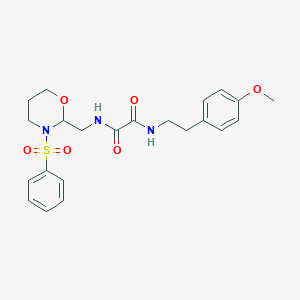
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2639329.png)
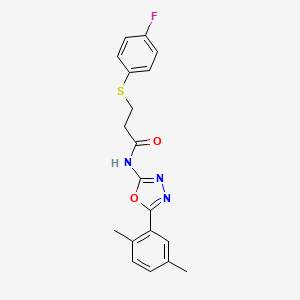
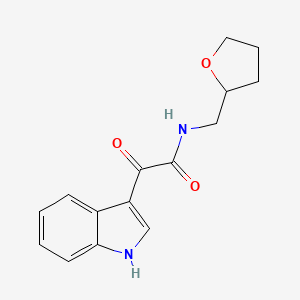
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2639332.png)
